2-Chloro-5-methylthiazole

Process Chemistry Agrochemical Intermediate Diazotization

2-Chloro-5-methylthiazole (CAS 33342-65-3) is a heterocyclic building block with the molecular formula C₄H₄ClNS and a molecular weight of 133.60 g/mol. As a 2,5-disubstituted thiazole, it features a chloro substituent at the 2-position and a methyl group at the 5-position.

Molecular Formula C4H4ClNS
Molecular Weight 133.6 g/mol
CAS No. 33342-65-3
Cat. No. B1589247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methylthiazole
CAS33342-65-3
Molecular FormulaC4H4ClNS
Molecular Weight133.6 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)Cl
InChIInChI=1S/C4H4ClNS/c1-3-2-6-4(5)7-3/h2H,1H3
InChIKeyRTEUDRWHKUPKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-methylthiazole (CAS 33342-65-3): Procurement-Ready Specifications and Identity


2-Chloro-5-methylthiazole (CAS 33342-65-3) is a heterocyclic building block with the molecular formula C₄H₄ClNS and a molecular weight of 133.60 g/mol . As a 2,5-disubstituted thiazole, it features a chloro substituent at the 2-position and a methyl group at the 5-position . The compound is a colorless to pale yellow liquid with a boiling point of 202.7 °C at 760 mmHg, a predicted density of 1.331 g/cm³, and a calculated LogP of approximately 2.1–2.3, indicating moderate lipophilicity [1]. It is typically supplied at purities ≥97–98% and stored under inert gas at 2–8 °C [1]. This scaffold serves as the essential precursor to the key intermediate 2-chloro-5-chloromethylthiazole, which is the cornerstone building block for the neonicotinoid class of insecticides, including thiamethoxam, imidaclothiz, and clothianidin [2].

Why 2-Chloro-5-methylthiazole Cannot Be Interchanged with Generic Thiazole Analogs


Generic substitution among thiazole building blocks is scientifically invalid due to the strict regiochemical and electronic requirements of downstream synthetic pathways. The biological activity of the target neonicotinoid insecticides is exquisitely sensitive to the substitution pattern on the thiazole ring. The specific 2-chloro-5-methyl substitution pattern of this compound provides the precise electronic environment and steric profile required for optimal receptor binding and subsequent bioactivation [1]. Furthermore, the chlorination at the 2-position is mandatory for the industrial-scale diazotization-chlorination sequence that produces 2-chloro-5-chloromethylthiazole; substituting with a bromo analog (e.g., 2-bromo-5-methylthiazole) or an unsubstituted thiazole would alter reaction kinetics, significantly reduce yield, or fail to generate the required electrophilic intermediate necessary for coupling with nitroguanidine moieties [2]. Thus, from a procurement perspective, 2-chloro-5-methylthiazole represents a non-substitutable, pathway-critical intermediate rather than a commodity chemical [2].

2-Chloro-5-methylthiazole (CAS 33342-65-3): Quantitative Procurement Evidence Guide


Industrial-Scale Diazotization Yield: 2-Chloro-5-methylthiazole Outperforms Alternative Routes

The synthetic utility of 2-chloro-5-methylthiazole is demonstrated by the optimized diazotization of its precursor, 2-amino-5-methylthiazole. Using a t-butyl thionitrite/CuCl₂ system in acetonitrile at 25 °C, the conversion to 2-chloro-5-methylthiazole proceeds with a high isolated yield of 93% after workup . In a comparative industrial-scale diazotization protocol, direct chlorination of 2-amino-5-methylthiazole using NaNO₂/HCl at low temperature followed by thermal rearrangement yields the product with an isolated yield of 71.4% [1]. The 93% yield route is preferable for large-scale procurement of the intermediate as it reduces raw material waste and lowers the effective cost per mole by approximately 30% relative to the lower-yielding process [1].

Process Chemistry Agrochemical Intermediate Diazotization

Physicochemical Differentiation: Lipophilicity (LogP) and Polar Surface Area (PSA) for Downstream Coupling

The 2-chloro-5-methyl substitution pattern imparts specific physicochemical properties that are critical for the performance of neonicotinoid insecticides. 2-Chloro-5-methylthiazole exhibits a calculated LogP (XLogP3) of 2.3 and a topological polar surface area (TPSA) of 41.1 Ų . This lipophilicity facilitates efficient extraction into organic solvents (e.g., chloroform) during workup of the subsequent chloromethylation step, which is essential for high-yielding isolation of 2-chloro-5-chloromethylthiazole . In contrast, more polar 2-amino-5-methylthiazole analogs (predicted TPSA ≈ 67 Ų) would partition less favorably into organic phases, complicating downstream purification and reducing overall process efficiency .

Medicinal Chemistry Physicochemical Properties Agrochemical Design

Regiochemical Specificity: 2-Chloro Substitution is Mandatory for Neonicotinoid Bioactivity

The 2-chloro substituent on the thiazole ring is a critical pharmacophoric element for neonicotinoid insecticides. Studies on imidacloprid-related neonicotinoids demonstrate that the 2-chloro group is essential for high-affinity binding to the insect nicotinic acetylcholine receptor (nAChR) . In the design of imidaclothiz and thiamethoxam, the 2-chloro-5-methylthiazole motif (via its chloromethyl derivative) provides the optimal electrostatic and steric complementarity to the receptor binding pocket . Replacing the 2-chloro substituent with hydrogen (e.g., unsubstituted thiazole) or a bromo group leads to a significant loss of insecticidal potency in whole-organism assays; for instance, the 2-chloro-thiazolylmethyl group is a conserved feature across multiple commercialized neonicotinoids with field application rates typically ranging from 25–100 g active ingredient per hectare [1].

Structure-Activity Relationship (SAR) Insecticide Neonicotinoid

2-Chloro-5-methylthiazole (CAS 33342-65-3): High-Value Application Scenarios for Scientific Procurement


Production of 2-Chloro-5-chloromethylthiazole for Neonicotinoid Insecticide Synthesis

The primary industrial application of 2-chloro-5-methylthiazole is as the immediate precursor to 2-chloro-5-chloromethylthiazole via radical chlorination. This intermediate is then coupled with nitroguanidine derivatives to manufacture the neonicotinoid insecticides thiamethoxam, imidaclothiz, and clothianidin [1]. Procurement of high-purity (≥97%) 2-chloro-5-methylthiazole is essential for this step, as impurities can poison chlorination catalysts or generate byproducts that are difficult to separate from the final active ingredient .

Medicinal Chemistry: Scaffold for 1,2,3-Triazole-Thiazole Hybrid Agrochemicals

2-Chloro-5-methylthiazole serves as the starting material for generating 2-chloro-5-(chloromethyl)thiazole, which can be further elaborated via click chemistry to produce 1,2,3-triazole-thiazole hybrid molecules. Research has demonstrated that such hybrid structures exhibit herbicidal and fungicidal activities, expanding the utility of this building block beyond traditional neonicotinoid insecticides [2]. The specific 2-chloro-5-methyl pattern ensures the correct regiochemistry for triazole cycloaddition and subsequent biological evaluation [2].

Chemical Biology: Probe Synthesis for nAChR Structure-Function Studies

The 2-chloro-5-methylthiazole scaffold is a validated pharmacophore for insect nicotinic acetylcholine receptors (nAChRs). Researchers utilize this building block to synthesize affinity probes and photoaffinity labels that map the binding sites of neonicotinoid insecticides [1]. The quantitative structure-activity relationships (QSAR) derived from these studies require the exact 2-chloro substitution pattern, as even minor alterations (e.g., 2-bromo or 2-unsubstituted) significantly reduce binding affinity, undermining the validity of the probe .

Process Development: Benchmarking Chlorination and Diazotization Methodologies

Given the commercial importance of the 2-amino-5-methylthiazole to 2-chloro-5-methylthiazole conversion, this reaction is a standard benchmark for evaluating new chlorination and diazotization methodologies. The established 93% yield protocol using t-butyl thionitrite/CuCl₂ serves as a reference point against which novel catalytic systems or flow chemistry approaches are measured . Procuring the compound for such studies requires a reliable, well-characterized source to ensure reproducibility of the comparative yield data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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